Dimethyladipate

Beschreibung

Significance as a Chemical Intermediate in Advanced Synthesis

In the realm of advanced synthesis, dimethyl adipate (B1204190) is a key intermediate for producing a range of valuable chemicals. fiveable.me A significant application is its role in the synthesis of nylon precursors, such as hexamethylenediamine. fiveable.me The esterification of adipic acid with methanol (B129727) to yield dimethyl adipate is a critical step in this process. fiveable.me Subsequently, dimethyl adipate can be converted through various chemical reactions to produce the necessary monomers for nylon polymerization. fiveable.me

One of the notable reactions involving dimethyl adipate is the Dieckmann cyclization, an intramolecular Claisen condensation. This reaction leads to the formation of a five-membered ring, specifically a cyclopentanone (B42830) derivative, which is a valuable building block for synthesizing various cyclic and heterocyclic compounds, including those with pharmaceutical relevance. fiveable.me

Furthermore, dimethyl adipate is a precursor for the synthesis of 1,6-hexanediol (B165255) (HDO), an important industrial chemical. The hydrogenation of dimethyl adipate to produce HDO is a subject of ongoing research, with studies focusing on the development of efficient catalysts, such as those based on copper-zinc nanoparticles, to achieve high yields and selectivity. globalauthorid.comdntb.gov.uagoogle.comresearchgate.netresearchgate.net Research has also explored the nitrilation of dimethyl adipate to produce adiponitrile (B1665535) (ADN), another crucial intermediate for the production of nylon 6,6. rsc.orgrsc.orgacs.org

Role in Polymer and Materials Science Research

The utility of dimethyl adipate extends significantly into polymer and materials science. It serves as a monomer or a precursor to monomers in the synthesis of various polymers, including polyesters and polyamides. made-in-china.comsilverfernchemical.com For instance, it can be used in enzymatic polymerization processes to create polyesteramides with tailored properties, ranging from hard solids to sticky materials. techscience.cn

In one study, dimethyl adipate was used with octanediol and a diamine-functionalized polydimethylsiloxane (B3030410) to synthesize block copolymers. techscience.cn It has also been utilized in the synthesis of novel copolyamides, such as those derived from the comonomer of bis(2-aminoethyl) adipamide (B165785) and adipic acid, which can be used as hot melt adhesives. researchgate.net The synthesis of poly(glycerol adipate) (PGA), a biodegradable and biocompatible polymer with potential applications in tissue engineering, can also involve dimethyl adipate as a starting material. frontiersin.org

Beyond its role as a building block, dimethyl adipate has been investigated for its potential in thermal energy storage applications. When encapsulated within a polymer shell, its thermal properties are enhanced, making it suitable for cool thermal energy storage. sigmaaldrich.com

Emerging Applications in Sustainable Technologies and Green Chemistry

In the context of growing environmental concerns, dimethyl adipate is recognized for its favorable characteristics as a "green" chemical. It is readily biodegradable, possesses low toxicity, and is not classified as a volatile organic compound (VOC) due to its low vapor pressure. made-in-china.comseqens.comsaiper.com These properties make it an attractive and environmentally friendly alternative to more hazardous industrial solvents. silverfernchemical.com

Research has focused on developing sustainable production routes for dimethyl adipate itself. One promising method involves the oxidative cleavage of catechol, a biomass-derived compound, using a non-heme iron(III) catalyst. sigmaaldrich.comrsc.org This process represents a greener pathway to this important bulk chemical from renewable feedstocks. rsc.org Another approach explores the synthesis of dimethyl adipate from cyclopentanone and dimethyl carbonate, which can also be derived from biomass, using solid basic catalysts. mdpi.com

The use of dimethyl adipate as a green solvent is an area of active interest. yuanlichem.com.cn Its low odor and high flash point further contribute to its suitability in various applications, including in cleaning products and agrochemical formulations. silverfernchemical.comseqens.comsaiper.com

Overview of Environmental and Toxicological Research Imperatives

Understanding the environmental fate and toxicological profile of dimethyl adipate is crucial for its safe and widespread use. Research indicates that dimethyl adipate is readily biodegradable, with studies showing significant degradation over a 28-day period. ssl-images-amazon.com If released into the environment, it is expected to have very high mobility in soil. nih.gov In the atmosphere, it will exist as a vapor and degrade through reaction with hydroxyl radicals. nih.gov

From a toxicological perspective, dimethyl adipate is considered to have low toxicity. made-in-china.comsilverfernchemical.comseqens.com It has been designated as a "green circle" chemical by the EPA, indicating it is of low concern based on experimental and modeled data. nih.gov However, some studies have investigated its potential for developmental effects at high doses in animal models. nih.gov It is noted to be less teratogenic in rats compared to some phthalate (B1215562) esters when administered via intraperitoneal injection. nih.gov While generally considered not harmful by ingestion or a skin irritant, it can cause eye irritation. apolloscientific.co.uk Prolonged exposure may carry risks, highlighting the need for continued research and appropriate handling procedures. noaa.gov

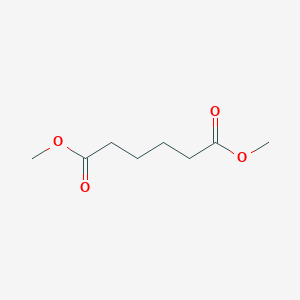

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFAEKRVUSQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025096 | |

| Record name | Dimethyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid. | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

225 °F (USCG, 1999), 107 °C, 225 °F | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063 | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid | |

CAS No. |

627-93-0 | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY71RX0R62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Esterification Pathways of Adipic Acid with Methanol (B129727)

The direct esterification of adipic acid with methanol remains a cornerstone of dimethyl adipate (B1204190) production. Research in this area is heavily focused on the development of highly efficient catalytic systems that can maximize yield, reduce reaction times, and simplify product separation.

A variety of catalytic systems have been investigated to enhance the esterification of adipic acid. These range from acidic ion-exchange resins to novel carbon-based solid acids, each offering distinct advantages.

One effective approach involves the use of reactive distillation (RD), which combines reaction and separation into a single unit, providing significant economic benefits for reversible reactions like esterification. scispace.com In such systems, a heterogeneous acid catalyst, like an acidic ion-exchange resin, is typically employed. scispace.comacs.org The process kinetics can be effectively described using a quasi-homogeneous model. scispace.comacs.org For the esterification of adipic acid with methanol, studies have utilized the ion-exchange resin Amberlyst 15. sphinxsai.com Kinetic studies using Amberlyst 15 have shown that increases in temperature, the molar ratio of methanol to adipic acid, and catalyst loading all contribute to a higher conversion of adipic acid. sphinxsai.com However, it was observed that a molar ratio exceeding 15:1 (methanol to acid) does not significantly improve the conversion rate. sphinxsai.com The activation energy for this specific reaction was determined to be 14.471 kJ/mol. sphinxsai.com

In the pursuit of greener catalysts, researchers have developed lignin-based solid acid catalysts. researchgate.net One such catalyst was prepared through a one-step carbonization and sulfonation of sodium lignosulfonate (SCSLS). This biocatalyst exhibited a high sulfonic acid group density and proved to be highly efficient for dimethyl adipate synthesis. researchgate.net Optimal reaction conditions were identified, achieving a 99% yield of dimethyl adipate in the first cycle, with the catalyst maintaining high activity (85%) even after five cycles. researchgate.net This demonstrates the potential of using renewable materials like lignin (B12514952) to create effective and recyclable catalysts. researchgate.net

Table 1: Comparison of Catalytic Systems for Dimethyl Adipate Synthesis

| Catalyst | Precursors | Optimal Temperature | Methanol:Adipic Acid Molar Ratio | Key Findings | Source(s) |

|---|---|---|---|---|---|

| Amberlyst 15 | Adipic Acid, Methanol | 323 K (50°C) | 15:1 | Activation energy of 14.471 kJ/mol; conversion increases with temperature and catalyst loading. | sphinxsai.com |

| Lignin-based Solid Acid (SCSLS) | Adipic Acid, Methanol | 346 K (72.85°C) | 8:1 | Achieved 99% yield; catalyst is recyclable and derived from a renewable source. | researchgate.net |

| Acidic Ion-Exchange Resin | Adipic Acid, Methanol | Not specified | Not specified | Suitable for reactive distillation processes; kinetics described by a quasi-homogeneous model. | scispace.comacs.org |

The use of enzymes, particularly lipases, as biocatalysts for esterification offers a green alternative to chemical catalysts, operating under milder conditions and often with high selectivity. google.com The most commonly studied enzyme for this purpose is the immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435. upm.edu.myresearchgate.netnih.gov

Optimizing reaction conditions is crucial for the industrial feasibility of enzymatic processes. Response Surface Methodology (RSM) is a statistical tool frequently used to model and optimize the synthesis of adipate esters. upm.edu.mynih.gov Studies focusing on the esterification of adipic acid and methanol catalyzed by immobilized Candida antarctica lipase B have identified several key parameters influencing the reaction yield. upm.edu.myresearchgate.net

A statistical model predicted a maximum conversion yield of 97.6% under the following optimal conditions:

Temperature: 58.5°C upm.edu.myresearchgate.net

Enzyme Concentration: 54.0 mg upm.edu.myresearchgate.net

Reaction Time: 358.0 minutes upm.edu.myresearchgate.net

Methanol to Adipic Acid Molar Ratio: 12:1 upm.edu.myresearchgate.net

The high correlation (R² = 0.9769) between the predicted and experimental values validates the model's accuracy. upm.edu.my Further research has explored the use of different immobilized forms of CALB. For instance, CALB immobilized on polypropylene (B1209903) beads was shown to produce higher molecular weight polyesters from dimethyl adipate and 1,4-butanediol (B3395766) compared to the commercial Novozym 435 preparation. csic.es

Table 2: Optimized Conditions for Enzymatic Synthesis of Dimethyl Adipate

| Parameter | Optimal Value | Source(s) |

|---|---|---|

| Biocatalyst | Immobilized Candida antarctica lipase B | upm.edu.myresearchgate.net |

| Temperature | 58.5°C | upm.edu.myresearchgate.net |

| Enzyme Amount | 54.0 mg | upm.edu.myresearchgate.net |

| Reaction Time | 358.0 min | upm.edu.myresearchgate.net |

| Substrate Molar Ratio (Methanol:Adipic Acid) | 12:1 | upm.edu.myresearchgate.net |

| Predicted Maximum Yield | 97.6% | upm.edu.myresearchgate.net |

Understanding the reaction kinetics is essential for reactor design and process scale-up. Kinetic investigations of the lipase-catalyzed synthesis of dimethyl adipate from adipic acid and methanol have revealed that the reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by methanol. upm.edu.mynih.gov

In this model, the lipase first reacts with the adipic acid to form an acyl-enzyme intermediate, releasing the first product (water). This intermediate then reacts with methanol to form dimethyl adipate and regenerate the free enzyme. Methanol, when present in high concentrations, can act as a competitive inhibitor, which is a critical consideration for process optimization. upm.edu.mynih.gov Kinetic parameters derived from this model have been successfully used to simulate the experimental results, showing a good fit between the simulated and observed initial reaction rates. upm.edu.mynih.gov

Enzymatic Catalysis in Dimethyl Adipate Production

Novel and Sustainable Synthetic Routes to Dimethyl Adipate

Beyond the traditional esterification of adipic acid, significant research efforts are directed towards producing dimethyl adipate from renewable, biomass-derived precursors. These routes align with the principles of green chemistry by reducing reliance on fossil fuels.

Several innovative pathways have been developed to convert platform molecules derived from biomass into dimethyl adipate.

One prominent route involves the use of cyclopentanone (B42830) , which can be synthesized from biomass-derived furfural. mdpi.comacs.org In this process, dimethyl adipate is synthesized from cyclopentanone and dimethyl carbonate (DMC) using solid basic catalysts such as magnesium oxide (MgO). mdpi.comresearchgate.netsciengine.com The reaction proceeds through an intermediate, carbomethoxycyclopentanone (CMCP), which is then converted to dimethyl adipate. researchgate.netsciengine.com A key challenge in this route is suppressing the competing self-aldol condensation of cyclopentanone, which can be mitigated by using dilute concentrations and short reaction times. mdpi.com

Another sustainable approach begins with catechol , which can be derived from lignin. A non-heme iron(III) catalyst has been used for the oxidative cleavage of catechol to produce muconic acids. rsc.org The resulting muconic acid products can then be hydrogenated and transesterified using commercial catalysts to yield dimethyl adipate, which was isolated in a 62% yield from the initial catechol. rsc.org Similarly, muconic acid can be synthesized from the oxidation of galactose , a sugar obtainable from marine biomass. google.com The muconic acid is converted to dibutyl muconate and subsequently hydrogenated to produce dibutyl adipate, demonstrating a pathway from biosugars to adipate esters. google.com

Furthermore, gamma-valerolactone (GVL) , a well-known biomass-derived platform molecule, can be converted into adipate esters. rsc.org This route involves the catalytic distillation of GVL to form methyl pentenoates, followed by metathesis and hydrogenation. This pathway is notable for avoiding the use of toxic carbon monoxide, which is required in other GVL-based routes. rsc.org

Table 3: Summary of Novel and Sustainable Routes to Dimethyl Adipate

| Biomass-Derived Precursor | Key Intermediates | Catalytic System | Key Findings | Source(s) |

|---|---|---|---|---|

| Cyclopentanone | Carbomethoxycyclopentanone (CMCP) | Solid bases (e.g., MgO) | A greener route using dimethyl carbonate; side reactions are a challenge. | mdpi.comresearchgate.netsciengine.com |

| Catechol | Muconic acids | Non-heme Iron(III) catalyst, followed by hydrogenation/transesterification catalysts | Demonstrates a complete route from a lignin-derived molecule to dimethyl adipate with 62% isolated yield. | rsc.org |

| Galactose | Muconic acid | Oxidation, then Rhenium catalyst and hydrogenation | Pathway from marine biomass-derived sugars to adipate esters. | google.com |

| D-glucaric acid derivatives | Butyl ester of D-glucaric acid | ReOₓ/ZrO₂, Pd/C | Stepwise process achieving 82% aggregate yield of dibutyl adipate. | tandfonline.com |

| Gamma-valerolactone (GVL) | Methyl pentenoates | Catalytic distillation, then Grubbs catalyst for metathesis | Efficient, carbon monoxide-free synthesis of dicarboxylic esters. | rsc.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Dimethyl adipate | DMA, DAP |

| Adipic acid | AA |

| Methanol | MeOH |

| Cyclopentanone | CPO |

| Dimethyl carbonate | DMC |

| Sodium lignosulfonate | - |

| Carbomethoxycyclopentanone | CMCP |

| 1,4-butanediol | BDO |

| Catechol | - |

| Muconic acid | - |

| Galactose | - |

| Dibutyl muconate | - |

| Dibutyl adipate | DBA |

| D-glucaric acid | GA |

| D-glucaric acid-1,4-lactone | - |

| Gamma-valerolactone | GVL |

| Methyl pentenoate | - |

| Magnesium oxide | MgO |

| Palladium on carbon | Pd/C |

Biomass-Derived Precursor Conversion

Solid Basic Catalysis in Cyclopentanone-to-Dimethyl Adipate Conversion

The use of solid basic catalysts is advantageous for the conversion of cyclopentanone to dimethyl adipate as they can be easily separated and reused, facilitate continuous processes, and reduce waste by eliminating catalyst neutralization steps. mdpi.com A variety of solid bases have been investigated for this reaction.

Research has shown that solid bases with moderate strength, such as Magnesium oxide (MgO), exhibit the best performance. sciengine.com The role of the catalyst is primarily to activate the cyclopentanone by abstracting a proton from the α-position, thereby facilitating its reaction with dimethyl carbonate. sciengine.comresearchgate.net While catalysts like nanostructured CeO₂ have reported high DMA yields of 84%, they required a large amount of catalyst and highly dilute solutions. mdpi.com In contrast, MgO has achieved yields of 44-47% under more moderate conditions. mdpi.com

The choice of catalyst and operating conditions significantly influences the extent of competing reactions. mdpi.com Studies indicate that to maximize dimethyl adipate formation, short reaction times are preferred to prevent methylation, and dilute cyclopentanone concentrations are used to minimize its self-condensation. mdpi.comresearchgate.net Under such optimized conditions, a dimethyl adipate productivity of up to 3.45 g·gcat⁻¹·h⁻¹ has been achieved. mdpi.comresearchgate.net

Interactive Data Table: Performance of Various Solid Basic Catalysts

| Catalyst | CPO Conversion (%) | DMA Selectivity (%) | DMA Yield (%) | Reaction Conditions | Reference |

| MgO | 85.5 | 50.9 | ~44 | 1:4 CPO:DMC, 5 h | sciengine.com |

| MgO | - | - | 47 | - | mdpi.com |

| CaO | 93.4 | 20.8 | ~19.4 | 1:4 CPO:DMC, 5 h | sciengine.com |

| ZrO₂ | 18.2 | 1.1 | ~0.2 | 1:4 CPO:DMC, 5 h | sciengine.com |

| CeO₂ (nanostructured) | - | - | 84 | Catalyst/CPO wt% = 42, CPO/DMC wt% = 2.2 | mdpi.com |

| Mg₅(CO₃)₄(OH)₂·4H₂O | - | - | up to 30 | 533 K | mdpi.com |

Oxidative Cleavage Approaches for Dimethyl Adipate Formation

An alternative sustainable route to dimethyl adipate involves the oxidative cleavage of catechol, a compound derivable from lignin, a major component of biomass. sigmaaldrich.comrsc.orgrsc.org This approach mimics the action of catechol dioxygenase enzymes by using synthetic catalyst systems.

Non-Heme Iron(III) Catalysis for Catechol Transformation

A notable method employs a non-heme iron(III) catalyst system for the transformation of catechol. sigmaaldrich.comrsc.org This catalyst is prepared in situ from simple iron(III) salts, such as iron(III) chloride, and the ligand tris(2-pyridylmethyl)amine (B178826) in the presence of a base. rsc.org This system effectively catalyzes the intradiol dioxygenation of pyrocatechol (B87986) in a methanol solvent. rsc.org The primary product of this cleavage reaction is the half-methyl ester of muconic acid. rsc.org This transformation represents a key step in converting a renewable aromatic feedstock into a linear aliphatic precursor for dimethyl adipate. sigmaaldrich.comsigmaaldrich.com

Hydrogen Gas-Mediated Deoxydehydration/Hydrogenation of Sugar Acids

A distinct and innovative pathway to adipate esters utilizes sugar acids, such as glucaric acid, which can be produced from the oxidation of glucose. tandfonline.comberkeley.edu This method relies on a deoxydehydration (DODH) reaction, which removes hydroxyl groups as water, followed by hydrogenation. berkeley.edu

Process Engineering and Optimization in Dimethyl Adipate Manufacturing

Beyond developing novel catalytic routes, significant research has focused on process engineering and optimization to improve the efficiency and economics of dimethyl adipate production. This is particularly relevant for established methods like the esterification of adipic acid with methanol, as well as for newer, integrated processes. justdial.comresearchgate.net

One key area of innovation is the use of reactive distillation (RD), which combines chemical reaction and product separation into a single unit. However, for reactions like the esterification of adipic acid (a heavy reactant) with methanol (a light reactant) to produce dimethyl adipate (an intermediate boiling product), standard RD configurations can be challenging. researchgate.net

To address this, a side-reactor column (SRC) configuration has been developed and optimized. researchgate.netresearchgate.net This process integrates vacuum distillation with an atmospheric side-reactor. researchgate.net Sequential optimization methods, using the Total Annual Cost (TAC) as the objective function, have been applied to determine the optimal design parameters, such as the side stream draw stage, the number of reactors, and catalyst loading. researchgate.net Studies have shown that an optimized SRC configuration, featuring a column with a specific draw stage and a side-reactor, can achieve significant economic benefits. Compared to a conventional reactive distillation process, the optimized SRC configuration was found to save approximately 44.81% of the Total Annual Cost. researchgate.net Dynamic control strategies, such as dual-point temperature and temperature-composition controls, have also been developed to ensure process stability and maintain high product purity against disturbances in feedstock. researchgate.net

Interactive Data Table: Process Optimization Comparison

| Process Configuration | Key Feature | Optimization Goal | Result | Reference |

| Conventional Reactive Distillation | Reaction and separation in one column | - | Baseline for comparison | researchgate.net |

| Side-Reactor Column (SRC) | Vacuum distillation integrated with atmospheric side-reactor | Minimize Total Annual Cost (TAC) | 44.81% TAC savings vs. Reactive Distillation | researchgate.net |

| SRC with Dynamic Control | Temperature-composition control structure | Reject throughput and feed composition disturbances | Superior in maintaining product purity | researchgate.net |

Side-Reactor Column Configurations for Enhanced Production

The production of dimethyl adipate (DMA) via the esterification of adipic acid with methanol presents a challenge where the reactants (methanol and adipic acid) are the lightest and heaviest components, respectively, while the products (DMA and water) are intermediate boilers. worldwidejournals.com To enhance production efficiency, advanced reactive distillation (RD) configurations, particularly those involving side-reactors, have been developed. worldwidejournals.comresearchgate.net These configurations integrate reaction and separation into a single unit, offering significant process intensification.

A side-reactor column (SRC) configuration, which combines vacuum distillation with an atmospheric reaction, has been specifically developed for dimethyl adipate production. researchgate.netresearchgate.net In one optimized design, the system features a single distillation column with 20 stages, where the dimethyl adipate product is drawn from the 5th stage, and a side-reactor is connected to the bottom of the column. researchgate.net This setup allows for the separation of volatile components under vacuum while the reaction occurs in the side-reactor at atmospheric pressure, providing a more suitable environment for catalyst loading and overcoming thermodynamic limitations. researchgate.net

Further innovations include reactive distillation columns with one (RDC-S1) or two (RDC-S2) side streams. researchgate.net These designs are compared against conventional reactive distillation processes. The use of side streams is a promising technique for process intensification as it helps to reduce the remixing effect often observed in conventional distillation, leading to lower energy consumption. frontiersin.org Studies have shown that the RDC-S2 process, in particular, requires the lowest amount of energy and produces the smallest carbon dioxide emissions when compared to other configurations. researchgate.net This makes the dual side-stream setup an economically and environmentally attractive option for the industrial production of dimethyl adipate. researchgate.net

Interactive Table: Comparison of Reactive Distillation Configurations for Dimethyl Adipate Production

| Configuration | Description | Key Features | Advantages |

|---|---|---|---|

| SRC | Side-Reactor Column | Integrates vacuum distillation with an atmospheric side-reactor. researchgate.netresearchgate.net | Overcomes thermodynamic restrictions; provides ample space for catalyst. researchgate.net |

| Optimized SRC | Single column with 20 stages | DMA is drawn from the 5th stage; one side-reactor at the bottom. researchgate.net | Achieves best economic performance in its class. researchgate.net |

| RDC-S1 | Reactive Distillation Column with one side stream | A reactive distillation setup with a single side product stream. researchgate.net | Improved efficiency over conventional RD. researchgate.net |

| RDC-S2 | Reactive Distillation Column with two side streams | A reactive distillation setup with two separate side product streams. researchgate.net | Lowest energy consumption and CO2 emissions among compared processes. researchgate.net |

Thermodynamic and Economic Considerations in Process Design

The economic viability and efficiency of dimethyl adipate production are central to process design and optimization. A key metric used in evaluating different production configurations is the Total Annual Cost (TAC), which encompasses both capital and operating costs. researchgate.netresearchgate.net The primary goal in designing advanced systems like the side-reactor column (SRC) is to minimize the TAC while ensuring high product purity and yield. acs.org

For the SRC configuration, design parameters such as the specific stage for drawing the side stream, the number of reactors, and the amount of catalyst loading are systematically optimized to achieve the most economical design. researchgate.netresearchgate.net Research indicates that an optimized SRC configuration can reduce the TAC by approximately 44.81% compared to a conventional reactive distillation process for the same production goals. researchgate.netresearchgate.net

Further cost reductions can be realized through heat integration. A heat-integrated side-reactor column (HI-SRC) configuration can lower the TAC by an additional 38.3% compared to the standard SRC setup. researchgate.net This significant saving is primarily due to a 53.0% reduction in energy costs. researchgate.net From a thermodynamic standpoint, the esterification of adipic acid with methanol is characterized as having a minor heat effect, meaning the equilibrium conversions are not significantly impacted by temperature changes within the typical operating range. researchgate.net This allows the process design to focus more on optimizing separation and reaction kinetics to drive down costs. The analysis of processes like the reactive distillation column with two side streams (RDC-S2) also uses the minimum TAC as the primary objective function, confirming its remarkable economic benefits alongside its environmental advantages. researchgate.net

Interactive Table: Economic Analysis of Dimethyl Adipate Production Processes

| Process Configuration | Total Annual Cost (TAC) Reduction | Energy Cost Reduction | Capital Cost Reduction |

|---|---|---|---|

| Optimized SRC (vs. Reactive Distillation) | 44.81% researchgate.netresearchgate.net | - | - |

| HI-SRC (vs. Conventional Process) | 38.3% researchgate.net | 53.0% researchgate.net | 14.8% researchgate.net |

| RDC-S2 (vs. other RD processes) | Lowest TAC achieved researchgate.net | Lowest energy requirement researchgate.net | - |

Chemical Reactivity and Derivatization Studies

Intramolecular Condensation Reactions: Dieckmann Cyclization

The Dieckmann cyclization, an intramolecular version of the Claisen condensation, is a powerful synthetic tool for forming cyclic β-ketoesters from diesters. fiveable.meucla.edu When applied to dimethyl adipate (B1204190), this reaction leads to the formation of a five-membered ring, a cyclopentanone (B42830) derivative. fiveable.me

The reaction is base-catalyzed, typically using a strong base like sodium ethoxide or sodium methoxide. fiveable.meucla.edu The mechanism involves the deprotonation of the α-carbon of one of the ester groups by the base, forming a resonance-stabilized enolate ion. fiveable.me This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. fiveable.me This intramolecular nucleophilic acyl substitution results in the formation of a cyclic β-ketoester, methyl 2-oxocyclopentanecarboxylate, with the elimination of a methoxide ion. fiveable.meucla.edu

The general reaction is as follows:

Dimethyl adipate + Base → Methyl 2-oxocyclopentanecarboxylate + Methanol (B129727)

The size of the ring formed in a Dieckmann cyclization is dependent on the number of carbon atoms separating the two ester groups in the starting diester. fiveable.me For dimethyl adipate, a 1,6-diester, the resulting product is a five-membered ring. fiveable.me This is because the formation of five- and six-membered rings is generally favored due to their inherent stability and minimal ring strain. fiveable.me

The choice of solvent can also influence the reaction yield. For instance, using dimethyl sulfoxide (DMSO) with dimsyl ion as the base has been shown to provide significantly higher yields in the Dieckmann cyclization of diethyl adipate compared to traditional methods using toluene and sodium metal. gaylordchemical.com Kinetic studies have indicated that both reaction rates and yields are consistently higher in DMSO, with side reactions leading to polymer formation being insignificant in this solvent. gaylordchemical.com

The resulting cyclic β-ketoester is a versatile intermediate in organic synthesis and can be further modified, for example, through alkylation and decarboxylation to produce a variety of substituted cyclopentanones. fiveable.me

Nitrilation and Amidation Reactions of Dimethyl Adipate

This synthetic route is considered an alternative to other industrial methods for adiponitrile (B1665535) production, such as the hydrocyanation of butadiene or the electrolytic dimerization of acrylonitrile. wikipedia.org The direct conversion of dimethyl adipate offers a pathway that avoids the use of highly toxic hydrogen cyanide. google.com

The development of efficient and selective catalysts is paramount for the gas-phase nitrilation of dimethyl adipate. Research has focused on various solid acid catalysts to facilitate this transformation.

One notable catalyst system is tungstated zirconia (WOx/ZrO2). acs.org The performance of this catalyst is highly dependent on the structure and distribution of the tungsten oxide species on the zirconia support. It has been found that continuously distributed oligomeric WOx species lead to both efficient and selective conversion of dimethyl adipate to adiponitrile. acs.org

Other catalysts that have been explored include:

Phosphorylated TiO2 and SiO2: These materials have been used as catalysts in a fixed-bed reactor setup for the reaction of dimethyl adipate with ammonia. google.com

Sulfated activated carbon: This has also been tested as a catalyst for the same reaction. google.com

The goal of catalyst development is to achieve high conversion of dimethyl adipate and high selectivity towards adiponitrile, minimizing the formation of unwanted byproducts. For example, with a phosphorylated TiO2 catalyst, a dimethyl adipate conversion of 89% and an adiponitrile selectivity of 80% have been reported under specific reaction conditions. google.com

Catalyst deactivation is a significant challenge in the industrial application of nitrilation processes. For catalysts used in the synthesis of adiponitrile from dimethyl adipate, deactivation can occur through several mechanisms.

In the case of niobium oxide (Nb2O5) catalysts, which can be used for related esterification reactions, deactivation has been attributed to two primary factors:

Carbon deposition (coking): The formation of carbonaceous deposits on the catalyst surface can block active sites, leading to a loss of activity. researcher.life

Crystal transformation: The catalyst material itself can undergo structural changes under reaction conditions, which can also result in deactivation. researcher.life

For nickel-based catalysts, which are used in the hydrogenation of nitriles (a subsequent step in nylon production), deactivation can occur through the formation of surface carbides and the adsorption of partly dehydrogenated species. researchgate.net Although this is for a different reaction, it highlights the types of deactivation that can occur in related processes. Understanding these mechanisms is crucial for developing strategies to improve catalyst stability and lifespan, such as controlling the acidity and active sites of the catalyst. researcher.life

The gas-phase nitrilation of dimethyl adipate with ammonia over a solid catalyst, such as tungstated zirconia, is a complex process involving several steps. In-situ spectroscopic studies, like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), have provided insights into the reaction mechanism. acs.org

The reaction is believed to proceed through the synergistic action of different types of active sites on the catalyst surface. For WOx/ZrO2 catalysts, the boundaries between tungsten, oxygen, and zirconium atoms (W–O–Zr) play a crucial role. acs.org

The mechanism likely involves the following key steps:

Adsorption of Reactants: Both dimethyl adipate and ammonia adsorb onto the catalyst surface.

Activation: The catalyst facilitates the activation of the ester groups of dimethyl adipate and the ammonia molecules. The synergistic effect between different surface sites is important for this activation. acs.org

Ammonolysis/Amidation: The activated ester groups react with ammonia to form an amide intermediate.

Dehydration: The amide intermediate is subsequently dehydrated to form the nitrile group.

Desorption of Products: The final product, adiponitrile, and the byproduct, methanol, desorb from the catalyst surface.

The efficiency of this pathway is influenced by the nature of the catalyst's active sites and their ability to facilitate each of these steps.

| Catalyst | Conversion of Dimethyl Adipate (%) | Selectivity to Adiponitrile (%) | Reference |

|---|---|---|---|

| Phosphorylated TiO2 | 89 | 80 | google.com |

| Sulfated activated carbon | 36 | 70 | google.com |

| Phosphorylated SiO2 | 35 | 52 | google.com |

Synthesis of Adiponitrile from Dimethyl Adipate

Transesterification Reactions for Oligomer and Polymer Synthesis

Transesterification is a key reaction of dimethyl adipate, enabling its use as a monomer in the synthesis of a wide variety of oligomers and polymers, particularly polyesters. This process typically involves the reaction of dimethyl adipate with a diol, resulting in the formation of a larger ester molecule and the elimination of methanol. By controlling the reaction conditions and stoichiometry, the chain length of the resulting product can be tailored from short-chain oligomers to high-molecular-weight polymers.

The synthesis of oligomeric esters from dimethyl adipate is typically the first stage of a two-step polycondensation process mdpi.comgoogle.com. In this initial step, dimethyl adipate is reacted with a diol at elevated temperatures to form low-molecular-weight chains, or oligomers. The molecular weight of these oligomers can be controlled by several factors, including the reaction time, temperature, and the molar ratio of the monomers youtube.comnsf.gov.

A common strategy to produce oligomers is to conduct the reaction under conditions that favor the formation of shorter chains. For example, a study on the polycondensation of diethyl adipate (a close analogue of dimethyl adipate) with 1,6-hexanediol (B165255) demonstrated that an initial two-hour reaction period at atmospheric pressure and 100°C was sufficient for adequate oligomer growth nih.govmdpi.com. This "oligomerization step" is crucial for building the initial polymer backbone before proceeding to higher molecular weights under more stringent conditions, such as high vacuum researchgate.netnih.gov.

The general principle involves reacting dimethyl adipate with a diol, such as 1,4-butanediol (B3395766) or 1,6-hexanediol, often in the presence of a catalyst. The reaction is a step-growth polymerization, where dimers are formed first, followed by trimers, and then longer oligomers as the reaction progresses wikipedia.orglibretexts.org. By stopping the reaction after a specific time or by using a specific monomer ratio, it is possible to isolate the oligomeric products. For instance, in the synthesis of poly(butylene adipate-co-terephthalate), an initial "oligo-polycondensation" step is performed to yield an oligomer with a weight average molecular weight in the range of 3,000 to 4,000 g/mol before proceeding to the final polymerization google.com.

In recent years, enzymatic catalysis has emerged as a sustainable alternative to traditional metal-based catalysts for polyester synthesis. Lipases, in particular Candida antarctica Lipase (B570770) B (CALB), have been shown to be highly effective in catalyzing the polycondensation of dimethyl adipate with various diols under mild reaction conditions researchgate.net. This approach offers several advantages, including high selectivity, the absence of toxic catalyst residues, and the ability to polymerize thermally sensitive monomers.

The enzymatic polycondensation of dimethyl adipate typically follows a two-stage process. The first stage involves the formation of oligomers at a moderate temperature under atmospheric pressure, followed by a second stage at a higher temperature and under vacuum to increase the molecular weight of the polymer nih.gov. For example, in the synthesis of poly(hexylene adipate) from diethyl adipate and 1,6-hexanediol catalyzed by Novozym 435 (an immobilized form of CALB), the oligomerization was conducted for 2 hours, followed by a polycondensation step for 24 hours under vacuum nih.govmdpi.com.

Several studies have demonstrated the successful synthesis of bio-based polyesters using dimethyl adipate as a monomer. In one study, the polycondensation of dimethyl adipate with 1,4-butanediol was catalyzed by cutinase 1 from Thermobifida cellulosilytica and CALB nih.gov. Another study investigated the regioselective enzymatic polycondensation of dimethyl adipate with a bio-based triol derived from cellulose, also using CALB researchgate.net. The properties of the resulting polyesters, such as molecular weight and thermal characteristics, can be controlled by adjusting reaction parameters like temperature, pressure, and enzyme loading nih.gov. For instance, in the CALB-catalyzed synthesis of poly(butylene adipate), weight average molecular weights of up to 60,000 g/mol have been achieved in solution tib.euresearchgate.netpsecommunity.org.

| Adipate Ester | Diol | Catalyst | Reaction Conditions | Resulting Polymer | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) |

|---|---|---|---|---|---|---|

| Diethyl Adipate | 1,6-Hexanediol | Novozym 435 (CALB) | Solution (diphenyl ether), 2h oligomerization at 100°C, then 24h polycondensation under vacuum | Poly(hexylene adipate) | 5,000 - 12,000 | - |

| Divinyl Adipate | 1,4-Butanediol | CALB | Solution, 24h at 70°C | Poly(butylene adipate) | - | ~60,000 |

| Diethyl Adipate | 1,4-Butanediol & Dilinoleic diol | CAL-B | Bulk, two-stage polycondensation | Poly(butylene adipate)-co-(dilinoleic adipate) | - | - |

| Dimethyl Adipate | Cellulose-derived triol | CALB | Design of Experiment approach varying reactant ratio, temperature, and reaction time | Branched Polyester | - | - |

Advanced Materials Applications and Performance Research

Dimethyl Adipate (B1204190) as a Component in Polymer Science

Dimethyl adipate, a diester of adipic acid, serves as a significant building block and additive in the field of polymer science. Its utility ranges from acting as a plasticizer to being a key monomer in the synthesis of novel copolymers. Research in this area focuses on leveraging the chemical structure of dimethyl adipate to enhance material properties and develop sustainable polymeric materials.

Adipate esters, including dimethyl adipate, are recognized for their role as plasticizers, particularly in polyvinyl chloride (PVC). mcmaster.canih.gov They are incorporated into polymer matrices to increase flexibility, workability, and distensibility. diva-portal.org The linear structure of adipate molecules contributes to a significant improvement in the flexibility of materials at low temperatures and results in lower viscosity compared to some other classes of plasticizers. mcmaster.ca

The primary function of a plasticizer is to reduce the glass transition temperature (Tg) of a polymer, thereby expanding its range of application. For instance, the introduction of an adipate-based plasticizer can dramatically lower the Tg of PVC. nih.gov The effectiveness of a plasticizer is often evaluated by the extent of this reduction.

Enhancement of plasticizer performance can be achieved through several strategies. One approach involves the use of polymeric adipate plasticizers. These higher molecular weight plasticizers exhibit reduced migration from the polymer matrix, leading to improved durability and permanence of the material's flexibility. diva-portal.orghallstarindustrial.com In PVC foam formulations, polymeric adipate plasticizers have been shown to match the cell structure achieved with monomeric plasticizers while outperforming them in terms of increased damping, elongation, and resistance to extraction by solvents like hexane. hallstarindustrial.com

Another method for enhancing plasticizer function is through the creation of synergistic blends. mdpi.comresearchgate.net By combining different types of plasticizers, it is possible to achieve a balance of properties that is superior to that of a single plasticizer. For example, the compatibility of a plasticizer with both the polymer and other additives can significantly impact the thermal stability and transparency of the final product. mdpi.com Research on binary and ternary plasticizer blends has shown that synergistic effects can be observed, leading to improved compatibility and performance. researchgate.net

Table 1: Comparison of Plasticizer Performance in PVC Foam

| Property | Monomeric Plasticizer (DINP) | Polymeric Adipate Plasticizer | Reference |

|---|---|---|---|

| Cell Structure | Uniform | Uniform, similar to DINP | hallstarindustrial.com |

| Damping | Standard | Increased | hallstarindustrial.com |

| Elongation | Standard | Increased | hallstarindustrial.com |

| Hexane Extraction Resistance | Low (significant shrinkage) | High | hallstarindustrial.com |

Dimethyl adipate and its derivatives, such as adipic acid, are valuable monomers in the synthesis of a variety of copolymers. Their incorporation into polymer chains can be used to tailor properties such as biodegradability, thermal characteristics, and mechanical performance. A significant area of research is the development of bio-based copolymers to create more environmentally friendly plastics. nih.govresearchgate.netmdpi.com

A notable example of bio-based copolymers derived from adipic acid is the synthesis of partially bio-based and biodegradable poly(propylene terephthalate-co-adipate) (PPTA) random copolymers. nih.govresearchgate.netmdpi.com These copolymers are prepared through the melt polycondensation of petro-based adipic acid and terephthalic acid with bio-based 1,3-propanediol. nih.govresearchgate.net The microstructure of these copolymers can be characterized using techniques such as 1H NMR to confirm their composition and sequence structure. nih.govmdpi.com

The introduction of adipate units into the polyester backbone disrupts the regularity of the polymer chains, which in turn affects the material's properties. For instance, in poly(butylene adipate-co-furandicarboxylate) (PBAF) copolyesters, the incorporation of butylene furandicarboxylate (BF) segments alongside butylene adipate units leads to materials with excellent mechanical performance and gas barrier properties. researchgate.net The microstructure of such copolymers can be controlled by the feed ratio of the different monomers during polymerization.

Table 2: Microstructure and Molecular Weight of PPTA Copolymers

| Copolymer | Adipic Acid Content (mol%) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| PPTA-20 | 18.54 | 28,500 | 2.02 | researchgate.net |

| PPTA-30 | 27.98 | 27,100 | 1.98 | researchgate.net |

| PPTA-40 | 36.87 | 26,300 | 1.95 | researchgate.net |

| PPTA-50 | 45.36 | 25,400 | 1.93 | researchgate.net |

The incorporation of adipate units into copolyesters has a significant impact on their thermal properties and crystallization behavior. Generally, the introduction of a comonomer like adipic acid decreases the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the resulting copolymer compared to the homopolymer. nih.govmdpi.com This is due to the disruption of chain regularity, which hinders the packing of polymer chains into a crystalline lattice.

The crystallization behavior of these copolymers can be studied using techniques like differential scanning calorimetry (DSC) to investigate both non-isothermal and isothermal crystallization kinetics. mdpi.commdpi.com The rate of crystallization is an important parameter for polymer processing. In poly(butylene adipate-co-terephthalate) (PBAT), the crystallization behavior is influenced by the cooling rate, with slower cooling generally leading to higher crystallinity. mdpi.com The Avrami model is often used to analyze the kinetics of isothermal crystallization, providing insights into the nucleation and growth mechanism of the crystals. sci-hub.senih.gov

Table 3: Thermal Properties of PPTA Copolymers

| Copolymer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Crystallinity (Xc, %) | Reference |

|---|---|---|---|---|

| PPT | 50.1 | 225.4 | 35.8 | researchgate.net |

| PPTA-20 | 35.2 | 198.7 | 28.9 | researchgate.net |

| PPTA-30 | 28.7 | 185.4 | 25.6 | researchgate.net |

| PPTA-40 | 22.1 | 170.2 | 22.1 | researchgate.net |

| PPTA-50 | 15.8 | 155.9 | 18.7 | researchgate.net |

Copolymer Synthesis with Dimethyl Adipate Derivatives

Integration in Thermal Energy Storage Systems

Dimethyl adipate is also utilized as a phase change material (PCM) for thermal energy storage applications. PCMs store and release large amounts of latent heat during their phase transitions, making them suitable for regulating temperature in various systems. However, bulk PCMs often require encapsulation to be used effectively.

Microencapsulation and nanoencapsulation are processes where a PCM, such as dimethyl adipate, is enclosed within a shell material. nih.gov This provides several advantages, including preventing the leakage of the PCM in its liquid state, increasing the heat transfer surface area, and protecting the PCM from the external environment. nih.govherts.ac.uk

One of the most common techniques for encapsulating dimethyl adipate is in-situ polymerization . doaj.orgbohrium.commicrocapsules-technologies.com In this method, the shell material is formed around droplets of the core material (dimethyl adipate) dispersed in a continuous phase. A common shell material used for this purpose is melamine-formaldehyde. doaj.orgbohrium.com The process typically involves the following steps:

Dispersion of dimethyl adipate in an aqueous solution containing an emulsifier to form an oil-in-water emulsion.

Addition of the shell-forming monomers (e.g., melamine and formaldehyde) to the aqueous phase.